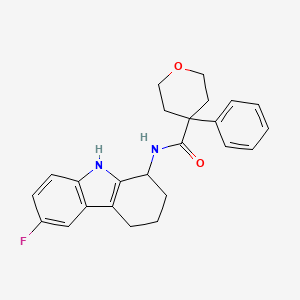

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic carbazole derivative characterized by a fluorine substituent at the 6-position of the tetrahydrocarbazole core and a 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety. The fluorine atom at position 6 may enhance electronegativity and metabolic stability compared to non-halogenated analogs, while the tetrahydro-2H-pyran ring with a phenyl group could influence solubility and target binding .

Properties

Molecular Formula |

C24H25FN2O2 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyloxane-4-carboxamide |

InChI |

InChI=1S/C24H25FN2O2/c25-17-9-10-20-19(15-17)18-7-4-8-21(22(18)26-20)27-23(28)24(11-13-29-14-12-24)16-5-2-1-3-6-16/h1-3,5-6,9-10,15,21,26H,4,7-8,11-14H2,(H,27,28) |

InChI Key |

XSLDWKZUZFIZQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole core. This can be achieved through a series of reactions including fluorination, cyclization, and reduction. The subsequent steps involve the formation of the tetrahydropyran ring and the attachment of the phenyl and carboxamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated carbazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with other carbazole derivatives. A key analog is N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide , which replaces the 6-fluoro group with chlorine and uses a pyridinecarboxamide side chain instead of the 4-phenyltetrahydro-2H-pyran group .

- Fluoro vs. Chloro Substituents : Fluorine’s smaller atomic radius and higher electronegativity may improve binding affinity to hydrophobic enzyme pockets compared to chlorine. However, chlorine’s bulkier size could enhance steric interactions in certain targets .

Pharmacokinetic and Mechanistic Differences

- Metabolic Stability : Fluorinated compounds often exhibit enhanced metabolic stability due to resistance to oxidative degradation, suggesting the target compound may have a longer half-life than its chloro analog .

- Target Specificity: The pyridinecarboxamide analog demonstrates efficacy against human papillomavirus (HPV), but the target compound’s biological activity remains unconfirmed.

Comparison with Non-Carbazole α-Glucosidase Inhibitors

Compounds like chromone glycosides and alkaloids (e.g., catechins) act as α-glucosidase inhibitors due to structural mimicry of monosaccharides . In contrast, the carbazole core of the target compound lacks this sugar-like geometry, implying divergent mechanisms (e.g., kinase inhibition or receptor antagonism).

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a carbazole moiety, which is known for its diverse pharmacological properties. The presence of a fluorine atom at the 6-position enhances its reactivity and biological activity. The molecular formula is with a molecular weight of 382.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H23FN6O |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 1574397-87-7 |

Biological Activities

Research indicates that carbazole derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Various studies have demonstrated that carbazole derivatives can inhibit the proliferation of cancer cells. For instance, derivatives with similar structures have shown significant antiproliferative effects against human cancer cell lines such as ovarian carcinoma (PA1), prostate carcinoma (PC3 and DU145), and lung carcinoma (A549) with IC50 values in the low micromolar range .

- Neuroprotective Effects : Some studies highlight the neuroprotective potential of carbazole derivatives against neurodegenerative conditions. The mechanism often involves antioxidative properties that protect neuronal cells from oxidative stress-induced injury .

- Anti-inflammatory and Analgesic Properties : Compounds in this class have also been reported to possess anti-inflammatory and analgesic effects, contributing to their therapeutic potential in managing pain and inflammation-related conditions .

Case Studies and Research Findings

- Antitumor Potential :

-

Neuroprotective Activity :

- Research conducted by Howorko et al. focused on the neuroprotective effects of N-substituted carbazoles on HT22 neuronal cells exposed to glutamate-induced toxicity. The findings indicated that certain derivatives exhibited considerable neuroprotective abilities at low concentrations (as low as 3 µM) .

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.